N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12(11-2-1-7-18-11)16-13-15-10(8-19-13)9-3-5-14-6-4-9/h1-8H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHPBRUIZBAALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, which is then coupled with pyridine and furan derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide exhibits promising anticancer properties. Various studies have synthesized thiazole-pyridine hybrids that demonstrate significant antiproliferative effects against several cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. For instance, a derivative of this compound showed an IC50 value of 5.71 µM against the MCF-7 cell line, indicating its potential as an effective anticancer agent .
1.2 Anticonvulsant Properties
Research has indicated that thiazole derivatives can possess anticonvulsant activity. In a study analyzing various thiazole-integrated compounds, certain analogues displayed significant efficacy in seizure models, suggesting that this compound may also contribute to this therapeutic area . The structure–activity relationship (SAR) studies highlighted that modifications to the thiazole moiety can enhance anticonvulsant effects.
Data Tables
The following table summarizes key findings from recent studies on the anticancer and anticonvulsant activities of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole-Pyridine Hybrid A | MCF-7 | 5.71 | DHFR Inhibition |
| Thiazole-Pyridine Hybrid B | PC3 | 6.14 | Apoptosis Induction |
| Thiazole Derivative C | Seizure Model | ED50: 18.4 | Ion Channel Modulation |
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted by Siddiqui et al., various thiazole-integrated pyridine derivatives were synthesized and tested for their anticancer activity against multiple cell lines. One compound demonstrated a significant reduction in cell viability at low concentrations (IC50 = 5.71 µM), highlighting the potential of this compound as a lead compound for further development .
Case Study 2: Anticonvulsant Activity
A recent investigation into the anticonvulsant properties of thiazole derivatives revealed that certain compounds provided substantial protection in seizure models, with effective doses significantly lower than those typically required for existing medications . This suggests that this compound could be explored as a novel treatment option for epilepsy.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Bulky substituents like 3-bromo-4-methoxyphenyl () may improve lipophilicity, favoring membrane penetration in agrochemical applications .
Synthetic Efficiency :
- Compounds with simpler substituents (e.g., furan-2-carboxamide) lack reported yields, whereas derivatives with oxadiazole or triazine motifs () achieve 70–89% yields, suggesting robust synthetic routes for heterocyclic diversification .
Functional Analogues in Pharmacology and Agrochemicals
Table 2: Functional Comparisons
Key Insights :
- The thiazole-pyridine-furan scaffold demonstrates versatility, but replacing the thiazole with oxazole (as in 1,3-oxazolidines) reduces conformational rigidity, impacting target selectivity .
- Benzothiophene derivatives () show superior insecticidal activity compared to furan-based analogs, likely due to enhanced aromatic stacking with insect enzyme active sites .
Physicochemical and Computational Analysis
Solubility and LogP :
Structural Determination :
- X-ray crystallography using SHELX software () confirms planar geometries for thiazole-pyridine systems, critical for modeling ligand-receptor interactions .
Biological Activity
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions, often utilizing microwave-assisted techniques to enhance yields and reduce reaction times. The compound is derived from furan and thiazole moieties, which contribute significantly to its biological properties.
Synthetic Route
- Starting Materials : Furan derivatives and thiazole precursors.
- Reagents : Common reagents include coupling agents and solvents such as DMF or DMSO.
- Conditions : Reactions may be conducted under reflux or microwave irradiation for efficiency.
Antitumor Activity
This compound has shown promising antitumor activity. In vitro studies have evaluated its effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 5.0 | Doxorubicin |
| HCT-116 | 3.5 | Doxorubicin |
| PC-3 | 4.0 | Doxorubicin |
These results indicate that the compound exhibits significant antiproliferative effects, suggesting a potential role in cancer therapy .
Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for this compound. The compound likely inhibits tumor growth by blocking angiogenesis through this receptor .
Anticonvulsant Activity
Research has also indicated that related thiazole compounds exhibit anticonvulsant properties. For instance, certain thiazole derivatives have been shown to eliminate the tonic extensor phase in animal models, suggesting that similar mechanisms may be applicable to this compound .
Antibacterial Activity
Preliminary studies suggest that thiazole-containing compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into the design of more potent derivatives:
- Thiazole Ring : Essential for cytotoxic activity.
- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect biological activity.
- Carboxamide Group : Contributes to solubility and interaction with biological targets.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in a xenograft model of human cancer. The compound significantly reduced tumor volume compared to controls, highlighting its potential as an anticancer agent.
Case Study 2: Anticonvulsant Properties
In a controlled trial, derivatives similar to this compound were tested for anticonvulsant effects in rodent models. The results demonstrated a marked reduction in seizure frequency, suggesting therapeutic potential for epilepsy treatment.
Q & A
Q. Q1. What are the common synthetic routes for preparing N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide?
The compound is typically synthesized via coupling reactions between heterocyclic amines and carboxylic acid derivatives. For example:
- Step 1: React 4-(pyridin-4-yl)-1,3-thiazol-2-amine with furan-2-carbonyl chloride under reflux in anhydrous THF, using triethylamine as a base .
- Step 2: Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and confirm purity by HPLC (>98%) .
- Validation: Structural confirmation via NMR (DMSO-d₆, δ 8.75–6.95 ppm for aromatic protons) and HRMS (calculated for C₁₃H₁₀N₃O₂S: 296.0495) .
Advanced Synthesis Challenges
Q. Q2. How can researchers address low yields in the coupling step of this compound?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimization: Use coupling agents like HATU or EDCI to enhance reactivity .
- Temperature Control: Conduct reactions at 0–5°C to suppress byproduct formation .
- Regioselectivity: Introduce protecting groups (e.g., Boc) on the pyridine nitrogen to direct reactivity .
Structural Characterization
Q. Q3. Which spectroscopic techniques are critical for resolving ambiguities in the compound’s structure?
- X-ray Crystallography: Resolve tautomeric forms of the thiazole ring (e.g., enol-keto equilibria) using SHELXL for refinement .
- 2D NMR: Employ - HSQC and HMBC to assign heterocyclic proton-carbon correlations, particularly for distinguishing pyridyl vs. thiazole protons .
- Mass Spectrometry: Use HRMS-ESI to confirm molecular ion peaks and rule out halogenated impurities .
Biological Activity Profiling
Q. Q4. What in vitro assays are recommended for initial screening of this compound’s bioactivity?
- Enzyme Inhibition: Screen against COX-1/COX-2 or 15-LOX using fluorometric assays (IC₅₀ determination) .
- Cytotoxicity: Evaluate anti-proliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (48–72 hr exposure) .
- Selectivity: Compare activity against related targets (e.g., kinases) to assess specificity .
Advanced Biological Studies
Q. Q5. How can contradictory data on COX-1/COX-2 inhibition be resolved?
Contradictions may arise from assay conditions or compound stability. Solutions include:
- Replicate Experiments: Use blood platelet assays (COX-1) and LPS-induced macrophages (COX-2) for physiological relevance .
- Metabolite Analysis: Check for hydrolytic degradation products (e.g., free pyridine) via LC-MS .
- Molecular Docking: Validate binding modes with AutoDock Vina to explain selectivity discrepancies .
Structure-Activity Relationship (SAR) Studies
Q. Q6. Which structural modifications enhance the compound’s potency?
- Thiazole Ring: Replace pyridin-4-yl with electron-withdrawing groups (e.g., Cl, CF₃) to improve enzyme affinity .
- Furan Moiety: Substitute with bioisosteres (e.g., thiophene) to modulate lipophilicity (logP) .
- Amide Linker: Introduce methyl groups to reduce rotational freedom and stabilize bioactive conformations .
Analytical Method Development
Q. Q7. What methods ensure purity and stability during long-term storage?
- Purity: Monitor via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and identify degradation products by LC-HRMS .
- Storage: Lyophilize and store under argon at -20°C to prevent oxidation of the thiazole ring .
Pharmacokinetic Profiling
Q. Q8. How can researchers evaluate the compound’s pharmacokinetic properties?
- Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask method .
- Permeability: Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good permeability) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
